6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol
Overview
Description
The compound is a chlorinated derivative of pyridinediol with a chlorophenyl group. Pyridinediols are a type of organic compound that contain a pyridine ring, a six-membered ring with one nitrogen atom and two hydroxyl (-OH) groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as trichlorophenols, are produced by electrophilic halogenation of phenol with chlorine .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyridine ring with two hydroxyl groups and a chlorophenyl group attached. The positions of these groups on the ring could vary .Scientific Research Applications
Synthesis and Molecular Probing
A study by Zhang, Tomizawa, and Casida (2004) focused on synthesizing novel compounds using alpha-nitro ketone intermediates. One of the compounds synthesized, 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene, is structurally related to 6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol and was used to probe the Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction (Zhang, Tomizawa, & Casida, 2004).
Anticancer and Antimicrobial Applications
Katariya, Vennapu, and Shah (2021) synthesized new heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine. These compounds, related to the chemical structure , showed significant anticancer activity against a 60 cancer cell line panel and had notable in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).
Corrosion Inhibition
Research by Saady et al. (2021) evaluated the inhibitory performance of imidazo[4,5-b] pyridine derivatives, including 6-bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine derivatives, against mild steel corrosion. These derivatives demonstrated high inhibition performance, suggesting their potential application in corrosion resistance (Saady et al., 2021).
Molecular Docking and Antimicrobial Activity
A study by Sivakumar et al. (2021) investigated a molecule closely related to this compound. They conducted a comprehensive analysis including molecular docking, indicating the potential utilization of such compounds in overcoming microbe resistance to pharmaceutical drugs (Sivakumar et al., 2021).
Mechanism of Action
Target of action
Many bioactive aromatic compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that “6-Chloro-5-(2-chlorophenyl)-2,4-pyridinediol” might also interact with multiple targets in the body.
Mode of action
The mode of action of a compound depends on its structure and the targets it interacts with. For example, some 6-aryl-3(2H)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Some compounds produce active metabolites when metabolized in the body .
Result of action
The molecular and cellular effects of “this compound” would depend on its targets and mode of action. For example, compounds that inhibit calcium ion influx can prevent platelet aggregation .
Action environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence a compound’s action, efficacy, and stability. For example, the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Properties
IUPAC Name |
6-chloro-5-(2-chlorophenyl)-4-hydroxy-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-4-2-1-3-6(7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWRLOPXJYHORY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(NC(=O)C=C2O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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